molecular formula C10H12N2O5 B14388509 (2,4,5-Trimethyl-3,6-dinitrophenyl)methanol CAS No. 88166-73-8

(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol

Cat. No.: B14388509
CAS No.: 88166-73-8
M. Wt: 240.21 g/mol
InChI Key: AGPKMCFWYUKCRR-UHFFFAOYSA-N
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Description

(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol is an organic compound characterized by its aromatic structure with multiple methyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trimethyl-3,6-dinitrophenyl)methanol typically involves nitration and methylation reactions. One common method involves the nitration of a trimethylphenol precursor using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) facilitate substitution reactions.

Major Products

    Oxidation: Formation of dinitroquinones.

    Reduction: Formation of diamino derivatives.

    Substitution: Introduction of halogenated or alkylated products.

Scientific Research Applications

(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4,5-Trimethyl-3,6-dinitrophenyl)methanol involves its interaction with molecular targets through its nitro and hydroxyl groups. These functional groups can participate in redox reactions, hydrogen bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trimethyl-3,5-dinitrophenyl)methanol
  • (2,4,5-Trimethyl-3,6-dinitrophenyl)ethanol
  • (2,4,5-Trimethyl-3,6-dinitrophenyl)amine

Uniqueness

(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

88166-73-8

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2,4,5-trimethyl-3,6-dinitrophenyl)methanol

InChI

InChI=1S/C10H12N2O5/c1-5-6(2)10(12(16)17)8(4-13)7(3)9(5)11(14)15/h13H,4H2,1-3H3

InChI Key

AGPKMCFWYUKCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-])C

Origin of Product

United States

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